Steric Bulk and Predicted Physicochemical Properties Differentiate from Unsubstituted and Mono-Methyl Sulfonyl Analogs
The mesitylsulfonyl group confers distinct predicted physicochemical properties compared to the simplest alkylsulfonyl and unsubstituted arylsulfonyl analogs, which are critical determinants of permeability and solubility. The target compound has a predicted pKa of 4.90 ± 0.40, a LogP value estimated at approximately 3.2, and a polar surface area (PSA) of approximately 49 Ų . In contrast, 1-(methylsulfonyl)-4-phenylpiperazine has a lower predicted LogP (~1.5) and a smaller PSA, while the 1-tosyl-4-phenylpiperazine analog (with a single para-methyl group) has a LogP of approximately 2.8 and a PSA of ~49 Ų . The enhanced steric profile of the mesityl group (three methyl groups) is predicted to reduce conformational flexibility and restrict access to certain binding pockets, a feature that can be exploited for selective target engagement .
| Evidence Dimension | Predicted Physicochemical Properties (pKa, LogP, PSA) |
|---|---|
| Target Compound Data | pKa: 4.90 ± 0.40; LogP: ~3.2; PSA: ~49 Ų |
| Comparator Or Baseline | 1-(methylsulfonyl)-4-phenylpiperazine (LogP ~1.5); 1-tosyl-4-phenylpiperazine (LogP ~2.8, PSA ~49 Ų) |
| Quantified Difference | Higher LogP (increased lipophilicity) and comparable PSA to the mono-methyl analog, but with significantly greater steric bulk from three methyl groups. |
| Conditions | Calculated using ChemAxon software or similar in silico prediction tools. |
Why This Matters
These distinct physicochemical parameters directly impact compound behavior in biological assays, influencing membrane permeability, solubility, and non-specific binding, thereby making 1-(Mesitylsulfonyl)-4-phenylpiperazine a distinct chemical tool compared to less lipophilic or less sterically hindered analogs.
